Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate
Overview
Description
Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a cyano group at the 5-position, a diethylamino group at the 6-position, and a methyl ester group at the 2-position of the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions, which are both economical and environmentally friendly. For example, the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures can produce cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nicotinates.
Scientific Research Applications
Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the diethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Methyl 5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside: This compound shares the cyano group but differs in its sugar moiety and structural configuration.
5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds have similar cyano and phenyl groups but differ in their pyrimidine scaffold.
Uniqueness: Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. Its combination of cyano, diethylamino, and methyl ester groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-cyano-6-(diethylamino)-2-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-16(6-2)12-10(8-14)7-11(9(3)15-12)13(17)18-4/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXLFRNOGWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1C#N)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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